2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1207058-04-5
VCID: VC4484983
InChI: InChI=1S/C17H19N5OS/c1-10(2)15-13-8-19-22(12-6-4-11(3)5-7-12)16(13)17(21-20-15)24-9-14(18)23/h4-8,10H,9H2,1-3H3,(H2,18,23)
SMILES: CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N)C(C)C
Molecular Formula: C17H19N5OS
Molecular Weight: 341.43

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

CAS No.: 1207058-04-5

Cat. No.: VC4484983

Molecular Formula: C17H19N5OS

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide - 1207058-04-5

Specification

CAS No. 1207058-04-5
Molecular Formula C17H19N5OS
Molecular Weight 341.43
IUPAC Name 2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C17H19N5OS/c1-10(2)15-13-8-19-22(12-6-4-11(3)5-7-12)16(13)17(21-20-15)24-9-14(18)23/h4-8,10H,9H2,1-3H3,(H2,18,23)
Standard InChI Key IBRYQFBOYSFQFB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N)C(C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure combines a pyrazolo[3,4-d]pyridazine core with distinct functional groups:

  • Pyrazolo[3,4-d]pyridazine: A bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7, contributing to aromaticity and hydrogen-bonding capabilities .

  • 4-Isopropyl group: Enhances hydrophobicity and steric bulk, potentially influencing target binding.

  • 1-(p-Tolyl) substituent: A methyl-substituted phenyl ring that may participate in π-π stacking interactions.

  • Thioacetamide linkage: The sulfur atom in the thioether bridge improves metabolic stability compared to oxygen analogs .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₅OS
Molecular Weight341.43 g/mol
IUPAC Name2-[1-(4-Methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N)C(C)C
InChI KeyIBRYQFBOYSFQFB-UHFFFAOYSA-N

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for methyl groups (δ ~1.3 ppm, isopropyl; δ ~2.4 ppm, p-tolyl), aromatic protons (δ ~7.2–8.5 ppm), and acetamide NH₂ (δ ~6.8 ppm) .

    • ¹³C NMR: Peaks for carbonyl (δ ~170 ppm), pyridazine carbons (δ ~140–160 ppm), and aliphatic carbons (δ ~20–50 ppm) .

  • IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹), C=O (1660 cm⁻¹), and C-S (680 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step reactions:

  • Core Formation: Cyclization of hydrazine derivatives with diketones under acidic conditions to yield the pyrazolo[3,4-d]pyridazine scaffold .

  • Substituent Introduction:

    • Isopropyl Group: Alkylation using isopropyl bromide and a strong base (e.g., NaH) .

    • p-Tolyl Group: Suzuki-Miyaura coupling with p-tolylboronic acid .

  • Thioacetamide Linkage: Nucleophilic substitution between a thiol intermediate and chloroacetamide .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Core CyclizationHydrazine, HCl, 100°C65–70
Isopropyl AlkylationIsopropyl bromide, NaH, DMF80
Thioether FormationChloroacetamide, K₂CO₃, DMF75

Industrial Production

Scale-up employs continuous flow reactors to optimize temperature control and reduce byproducts. Purification via column chromatography or crystallization ensures >95% purity .

Physicochemical Properties

Physical Properties

  • Solubility: Low aqueous solubility (logP ≈ 3.2); soluble in DMSO and DMF .

  • Melting Point: 232–234°C (decomposition observed above 240°C).

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the thioether group .

Chemical Reactivity

  • Thioether Oxidation: Forms sulfoxide derivatives in the presence of H₂O₂ .

  • Acetamide Hydrolysis: Degrades to carboxylic acid under strong acidic/basic conditions .

Biological Activities

Mechanism of Action

The compound likely binds to ATP pockets of kinases via:

  • Hydrogen bonds between acetamide NH₂ and kinase backbone .

  • Hydrophobic interactions from isopropyl and p-tolyl groups .

Comparative Analysis

Similar Compounds

  • 4-Isopropyl-1-(2-methoxyphenyl) Analog: Reduced kinase affinity due to methoxy steric effects .

  • Pyrazolo[3,4-b]pyridines: Lower metabolic stability compared to pyridazine analogs .

Unique Features

The thioacetamide linkage confers resistance to enzymatic degradation, enhancing in vivo half-life .

Applications and Future Directions

Current Uses

  • Research Tool: Used in kinase inhibition assays .

  • Material Science: Explored as a ligand in metal-organic frameworks .

Research Opportunities

  • Structure-Activity Relationships: Modifying the p-tolyl group to improve selectivity .

  • Toxicology Studies: Assessing hepatotoxicity and cardiotoxicity in preclinical models .

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